Broader Isoform Inhibition vs. 4-Methyl-7-aminocoumarin
In a direct head‑to‑head study encompassing all 12 catalytically active human α‑CA isoforms (hCA I–XIV), 7‑amino‑3,4‑dihydro‑1H‑quinolin‑2‑one (compound 1) inhibited six isoforms at sub‑micromolar to low nanomolar concentrations, while the structurally similar 4‑methyl‑7‑aminocoumarin (compound 2) significantly inhibited only two isoforms (hCA VII and XIV) with KIs of 185–188 nM [1]. Compound 1 additionally inhibited hCA IX, XII, VA, and showed broader activity against hCA I, III, IV, VI, and XIII in the 0.90–9.5 µM range, whereas compound 2 was inactive against these isoforms [1].
| Evidence Dimension | Inhibition constant (KI) across all hCA isoforms I–XIV |
|---|---|
| Target Compound Data | hCA VII: 480 nM; hCA IX: 16.1–510 nM; hCA XII: 16.1–510 nM; hCA XIV: 16.1–510 nM; hCA VA: 904 nM; hCA I, III, IV, VI, XIII: 3,810–9,495 nM |
| Comparator Or Baseline | 4‑Methyl‑7‑aminocoumarin: hCA VII: 185 nM; hCA XIV: 188 nM; no significant inhibition of hCA I, II, III, IV, VA, VI, IX, XII, XIII |
| Quantified Difference | Compound 1 inhibits 6 additional isoforms not inhibited by compound 2; compound 1 shows nanomolar potency against hCA IX and XII (tumor‑associated), while compound 2 is inactive against these targets |
| Conditions | Stopped‑flow CO₂ hydrase assay; recombinant human CA isoforms expressed in E. coli; enzyme concentration 8.5–12.7 nM; KI derived from IC50 using Cheng‑Prusoff equation at 20 °C, pH 7.5 |
Why This Matters
A procurement choice of the lactam over the coumarin provides access to a substantially broader target space, including the validated anticancer targets hCA IX and XII, which the coumarin cannot address.
- [1] Vullo D, Isik S, Bozdag M, Carta F, Supuran CT. 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring. J Enzyme Inhib Med Chem. 2015;30(5):773-777. DOI: 10.3109/14756366.2014.970185. View Source
